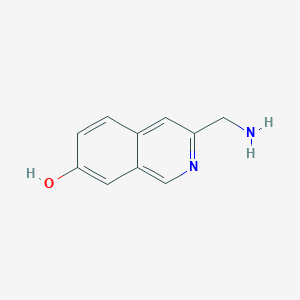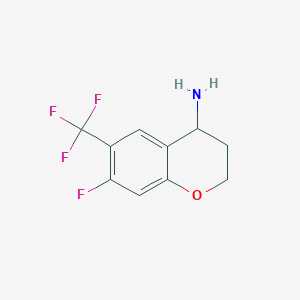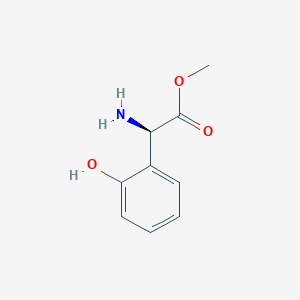![molecular formula C22H25NO B13033149 trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)
trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a propoxy group attached to a cyclohexyl ring, which is further connected to a biphenyl structure with a carbonitrile group. The unique structural features of this compound make it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of 4-chlorophenyl cyclohexanecarboxylic acid, which undergoes reduction to form 4-chlorophenyl cyclohexanemethanol. This intermediate is then reacted with 4-alkyl benzene boric acid under palladium catalysis to yield 4-alkyl biphenyl cyclohexane methanol. Subsequent oxidation using sodium hypochlorite and 2,2,6,6-tetramethyl piperidine nitrogen oxide produces alkyl biphenyl cyclohexane formaldehyde. Finally, the formaldehyde derivative reacts with Wittig reagent in tetrahydrofuran solution to form the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective and readily available raw materials, short reaction steps, and high-yield conditions. The route is designed to be environmentally friendly and suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions: trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, 2,2,6,6-tetramethyl piperidine nitrogen oxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Halogenated biphenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of liquid crystals and other advanced materials. Its unique structure allows for the development of materials with specific optical and electronic properties .
Biology and Medicine: In biological research, trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile is studied for its potential pharmacological activities. It is investigated for its interactions with various biological targets and its potential therapeutic applications .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of high-performance polymers and coatings .
Mecanismo De Acción
The mechanism of action of trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its action include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
- trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
- trans-4-ethyl-4’-(4-propylcyclohexyl)-1,1’-biphenyl
- trans-4-(4-pentylcyclohexyl)-4’-(4-propylcyclohexyl)-1,1’-biphenyl
Comparison: Compared to similar compounds, trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile exhibits unique properties due to the presence of the propoxy group and the carbonitrile functionality. These structural features enhance its reactivity and stability, making it more suitable for specific applications in material science and pharmacology .
Propiedades
Fórmula molecular |
C22H25NO |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4-[4-(4-propoxycyclohexyl)phenyl]benzonitrile |
InChI |
InChI=1S/C22H25NO/c1-2-15-24-22-13-11-21(12-14-22)20-9-7-19(8-10-20)18-5-3-17(16-23)4-6-18/h3-10,21-22H,2,11-15H2,1H3 |
Clave InChI |
IPMQOIDUAIALFH-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)
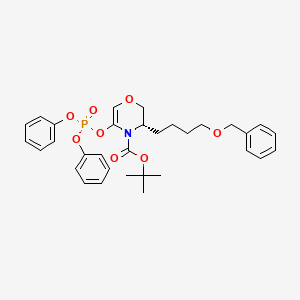

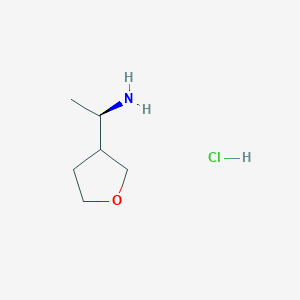
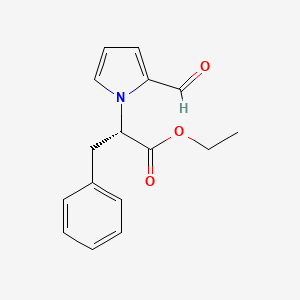
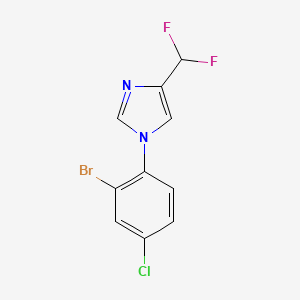
![3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13033120.png)
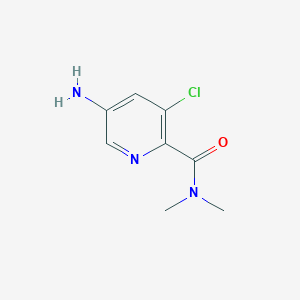
![1H-pyrazolo[4,3-b]pyridine-3,6-diamine](/img/structure/B13033126.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine](/img/structure/B13033133.png)
